tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

Medicinal Chemistry Lipophilicity Drug Design

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate (CAS 224818-73-9) is a protected heterocyclic building block featuring a pyrrolidine core with a pyridin-3-yloxy substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. It serves primarily as a versatile intermediate in the synthesis of more complex pharmacologically active molecules.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 224818-73-9
Cat. No. B3049911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
CAS224818-73-9
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CN=CC=C2
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-6-12(10-16)18-11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3
InChIKeyHZFUHDXSZJTWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate (CAS 224818-73-9): A Strategic N-Boc Pyrrolidine Intermediate for Medicinal Chemistry


tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate (CAS 224818-73-9) is a protected heterocyclic building block featuring a pyrrolidine core with a pyridin-3-yloxy substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen [1]. It serves primarily as a versatile intermediate in the synthesis of more complex pharmacologically active molecules. Its value proposition in a procurement context is rooted in its dual functionality: a precisely positioned 3-pyridinyl ether that is foundational to specific structure-activity relationships (SAR) and an acid-labile Boc protection that enables orthogonal synthetic manipulation [2]. This compound is not a final bioactive entity but a critical enabler of rational drug design, making its specific regiochemistry and protective group strategy a non-trivial choice for research programs.

The Inadequacy of Generic Substitution: Why Regioisomeric Analogs of 224818-73-9 Are Not Interchangeable


Substituting CAS 224818-73-9 with a simple '3-aryloxypyrrolidine' or a close regioisomer like the 2- or 4-pyridinyloxy analog is scientifically precarious. The position of the pyridyl nitrogen is a critical determinant of molecular properties. For instance, the 3-pyridinyl ether isomer (target) exhibits a distinct electronic profile compared to its 2- and 4-substituted counterparts, as evidenced by marked differences in predicted physicochemical parameters that directly impact molecular recognition and pharmacokinetic behavior [1]. These differences, quantified below, mean that an analog will not reliably reproduce the hydrogen-bonding geometry, basicity (pKa), or lipophilicity (LogP) of the target compound. In a drug discovery program, this translates to failed SAR, wasted screening resources, and misleading biological data. The target compound's specific properties are not merely academic; they are a pre-validated starting point for building the central pharmacophore in specific patent-backed antibacterial scaffolds [2].

Quantitative Head-to-Head Evidence for Selecting tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate Over Analogs


Differentiation by Lipophilicity: LogP Comparison with the 2-Pyridinyloxy Isomer

The target compound (3-pyridinyloxy isomer) demonstrates significantly higher predicted lipophilicity compared to the 2-pyridinyloxy isomer. This directly influences passive membrane permeability, non-specific protein binding, and overall pharmacokinetic profile. A higher LogP, as seen with the 3-isomer, is often desirable for targets where enhanced permeability or occupancy of a lipophilic binding pocket is required .

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Property Prediction

Differentiation by Basicity: pKa Comparison with the 2-Pyridinyloxy Isomer

The pyridinyl nitrogen's basicity, as measured by its pKa, governs the molecule's ionization state at physiological pH, profoundly affecting solubility, target binding (especially for kinase hinge regions), and off-target liabilities. The 3-pyridinyloxy isomer is predicted to be a weaker base than the 2-isomer . This means at a physiologically relevant pH of 7.4, a smaller fraction of the 3-isomer will be protonated, resulting in a higher effective concentration of the neutral, membrane-permeable species.

Medicinal Chemistry Basicity Ionization State Physicochemical Property Prediction

Consistent Physicochemical Properties Differentiating 3- and 2-Regioisomers

The trends in lipophilicity and basicity are part of a consistent physicochemical divergence between the 3- and 2-pyridinyloxy isomers. While sharing the same molecular formula (C14H20N2O3) and mass (264.32 g/mol), the 3-isomer exhibits a higher predicted boiling point (375.7±32.0 °C) compared to the 2-isomer (359.4±32.0 °C) . These systematic differences, albeit predicted, reinforce that the 3-pyridinyloxy substitution pattern confers distinct intermolecular interaction potentials that are not replicated by the 2-isomer.

Physical Organic Chemistry Isomer Comparison Property Prediction

Documented Utility as a Key Intermediate in Patented Antibacterial Acrylamide Series

The target compound's specific regiochemistry is not arbitrary; it is a direct precursor in the synthesis of a series of heterocyclic acrylamides claimed as potent antibacterials in patent WO2011/061214 [1]. The patent exemplifies using this Boc-protected 3-pyridin-3-yloxy-pyrrolidine scaffold to build final compounds that inhibit bacterial fatty acid biosynthesis, a clinically validated mechanism. This validates the 3-pyridinyl ether orientation as critical for the downstream compound's pharmacophore. The same scaffold with a 2- or 4-pyridinyl ether would generate a completely different set of final compounds with an unknowable activity profile.

Antibacterial Drug Discovery Patent Intermediates Bacterial Enoyl-ACP Reductase

High-Impact Application Scenarios for tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate Procurement


Optimizing CNS Drug Leads via Tunable Lipophilic Basicity

Medicinal chemistry teams targeting central nervous system (CNS) disorders can leverage the target compound's distinct LogP (2.41) and pKa (4.63) profile to build candidate molecules with a favorable balance of permeability and low P-glycoprotein efflux risk. The direct evidence shows these properties are remarkably different from the 2-pyridinyloxy isomer (LogP 1.79, pKa 3.81) [1]. By starting with CAS 224818-73-9, teams avoid the suboptimal ionization profile of the 2-isomer, which would be predominantly ionized at physiological pH and thus potentially permeability-limited.

Scaffold-Hopping and SAR Exploration Around a Validated Antibacterial Pharmacophore

Research groups designing novel FabI (enoyl-ACP reductase) inhibitors can directly adopt the synthetic route outlined in patent WO2011/061214, which uses CAS 224818-73-9 as a key intermediate to construct heterocyclic acrylamides [2]. This application is not served by generic '3-(pyridinyloxy)pyrrolidine' building blocks, as the patent's pharmacological activity is contingent on the 3-orientation. Procuring this specific intermediate provides a decision-enabling, reproducible entry point into a proven antibacterial chemical space.

Designing Kinase Hinge Binders with a Non-Classical H-Bond Acceptor

The 3-pyridinyloxy group presents a specific hydrogen-bond acceptor geometry where the nitrogen's lone pair is meta to the ether linkage. This contrasts with the ortho-nitrogen of the 2-isomer, which can engage in a very different intramolecular or target-bound hydrogen-bonding pattern. For projects seeking to diversify their kinase inhibitor library away from classic hinge-binding motifs, the target compound's 3-pyridinyl orientation offers a unique, quantifiably distinct (based on pKa) vector for interaction with the catalytic lysine or the hinge backbone, potentially leading to improved selectivity profiles.

Reliable Scale-Up of a Preclinical Candidate with Defined Physicochemical Specifications

Process chemistry groups scaling up a lead molecule containing this fragment can use the quantified physicochemical benchmarks—LogP of 2.41, pKa of 4.63, and predicted boiling point of 375.7 °C—as part of the in-process control and quality assurance framework [1]. These values, which differ from the 2-isomer, enable robust analytical method development (e.g., setting appropriate HPLC gradients, extraction conditions) and ensure that the correct regioisomer is consistently advanced, a critical requirement for reproducible GLP toxicology batch production.

Quote Request

Request a Quote for tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.